molecular formula C7H9ClN2O4S B3361844 ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 93621-38-6

ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B3361844
CAS No.: 93621-38-6
M. Wt: 252.68 g/mol
InChI Key: OZFSQYSUVWGZEY-UHFFFAOYSA-N
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Description

The compound features a chlorosulfonyl group (-SO₂Cl) at the 5-position of the pyrazole ring, a methyl group at the 1-position, and an ethyl ester moiety at the 4-position. This structure confers reactivity for further derivatization, particularly in nucleophilic substitution reactions where the chlorosulfonyl group can be replaced with amines, thiols, or other nucleophiles .

Its applications include serving as an intermediate in the synthesis of antimicrobial, anti-inflammatory, and antiproliferative agents, as evidenced by related sulfonamide-pyrazole hybrids in the literature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-chlorosulfonyl-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O4S/c1-3-14-7(11)5-4-9-10(2)6(5)15(8,12)13/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPQVOSHELHKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450556
Record name 1-methyl-4-ethoxycarbonylpyrazole-5-sulfonylchloride
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Molecular Weight

252.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88398-82-7
Record name 1H-Pyrazole-4-carboxylic acid, 5-(chlorosulfonyl)-1-methyl-, ethyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=88398-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methyl-4-ethoxycarbonylpyrazole-5-sulfonylchloride
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Record name ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with chlorosulfonic acid, followed by esterification with ethanol. The reaction conditions generally require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Esters: Formed from substitution reactions with alcohols.

    Pyrazole N-oxides: Formed from oxidation reactions.

Scientific Research Applications

Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Material Science: Utilized in the preparation of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The pyrazole ring can interact with biological targets, potentially influencing enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with sulfonyl or carboxylate functionalities are widely studied for their biological and chemical properties. Below is a detailed comparison of ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Biological Activity Synthetic Route
This compound 5-ClSO₂, 1-CH₃, 4-COOEt High reactivity due to -SO₂Cl; used as a sulfonylation intermediate. Limited direct data; analogs show antimicrobial/antibiofilm activity . Sulfonation of ethyl 1-methyl-1H-pyrazole-4-carboxylate with ClSO₃H or SO₂Cl₂ .
Ethyl 1-methyl-1H-pyrazole-4-carboxylate (CAS 85290-80-8) 1-CH₃, 4-COOEt Lacks sulfonyl group; used as a precursor for further functionalization. Intermediate in antimicrobial agents (e.g., derivatives in and ). Methylation of ethyl 1H-pyrazole-4-carboxylate using (CH₃)₂SO₄ .
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS 7251-53-8) 5-NH₂, 1-CH₃, 4-COOEt Amino group enables coupling reactions (e.g., amide formation). Antiproliferative activity in derivatives (e.g., compound 31 in ). Reduction of nitro intermediates (e.g., hydrogenation of nitrobenzamido derivatives) .
Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 851725-98-9) 5-CF₂H, 1-CH₃, 4-COOEt Difluoromethyl group enhances metabolic stability and lipophilicity. Potential agrochemical applications (e.g., fungicides). Fluorination of pyrazole precursors or via Claisen condensation .
Ethyl 5-(4-nitrobenzamido)-1-methyl-1H-pyrazole-4-carboxylate 5-(4-NO₂C₆H₄CONH-), 1-CH₃, 4-COOEt Nitrobenzamido substituent aids in antimicrobial screening. Antibiofilm activity against Candida albicans (MIC ~32 µg/mL) . Condensation of 5-amino-pyrazole esters with nitrobenzoyl chloride .

Key Comparative Insights:

Reactivity and Functionalization: The chlorosulfonyl group in the target compound provides superior electrophilicity compared to amino or ester groups, enabling efficient synthesis of sulfonamides (e.g., via reaction with amines) . In contrast, the difluoromethyl analog (CAS 851725-98-9) exhibits enhanced stability due to the C-F bond, making it more suitable for in vivo applications .

Biological Activity: Derivatives with sulfonamide linkages (e.g., compound 7a in ) demonstrate notable antimicrobial activity, suggesting that the target compound’s -SO₂Cl group could be leveraged for similar applications. Ethyl 5-(4-nitrobenzamido)-1-methyl-1H-pyrazole-4-carboxylate () shows direct antibiofilm activity, whereas the target compound’s activity is inferred from structural analogs.

Synthetic Accessibility: The target compound requires specialized sulfonation conditions (e.g., ClSO₃H), whereas methyl or amino derivatives are synthesized via simpler alkylation or reduction steps .

Biological Activity

Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate is a compound with the molecular formula C7_7H9_9ClN2_2O4_4S and a molecular weight of 252.68 g/mol. This compound features a pyrazole ring, a carboxylate group, and a chlorosulfonyl substituent, which contribute to its unique chemical properties and potential biological activities. The chlorosulfonyl moiety enhances its reactivity, making it useful in various chemical syntheses and biological applications.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits notable antimicrobial and antiviral properties. The chlorosulfonyl group is known to interact with various biological targets, potentially inhibiting specific enzymes involved in pathogen metabolism. This makes the compound a candidate for further studies in medicinal chemistry and drug development.

The mechanism of action for this compound involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group allows the compound to participate in a wide range of chemical transformations, while the pyrazole ring can interact with biological targets, potentially influencing enzyme activity or receptor binding. Preliminary data suggest that it may inhibit certain enzymes by mimicking substrates, thus blocking their active sites.

Structure-Activity Relationship (SAR)

The structural features of this compound are critical for its biological activity. The presence of the chlorosulfonyl group imparts distinct reactivity compared to other pyrazole derivatives. Comparative studies with similar compounds highlight its unique profile:

Compound NameMolecular FormulaUnique Features
Ethyl 5-(sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylateC7_7H11_11N3_3O4_4SContains a sulfonamide group
Mthis compoundC7_7H9_9ClN2_2O4_4SMethyl instead of ethyl
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateC7_7H10_10N4_4O2_2Amino group instead of chlorosulfonyl

This table illustrates how variations in substituents can influence biological activity and reactivity.

Study on Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated significant inhibition against several bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration into its potential as an antimicrobial agent .

Evaluation of Antiviral Effects

Another research effort focused on the antiviral effects of this compound against specific viral pathogens. In vitro assays indicated that this compound could inhibit viral replication, suggesting its potential role as an antiviral therapeutic agent .

Applications in Scientific Research

This compound has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

Material Science: Utilized in the preparation of novel materials with specific properties, such as polymers and coatings .

Q & A

Basic Questions

Q. What synthetic routes are recommended for ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sulfonation of a pyrazole precursor using chlorosulfonic acid under controlled temperatures (0–5°C). Key steps include:

  • Precursor preparation : Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is treated with HCl/NaNO₂ to generate a diazonium intermediate, followed by sulfonation .

  • Reagent optimization : Use of anhydrous conditions and slow reagent addition minimizes side reactions (e.g., over-sulfonation).

  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%). Yields typically range from 65–75% under optimized conditions .

    Synthetic StepReagents/ConditionsYield (%)Purity Control Method
    Diazonium formationHCl, NaNO₂, 0–5°C85–90TLC monitoring
    SulfonationClSO₃H, CH₂Cl₂, 0–5°C65–75Recrystallization

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies ester carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups .
  • ¹H NMR : Confirms substitution on the pyrazole ring (e.g., methyl group at δ ~3.8 ppm, ester CH₂ at δ ~4.3 ppm) .
  • Mass Spectrometry : Molecular ion peak ([M+H]⁺) matches the molecular weight (279.68 g/mol) .

Q. What are the primary biological activities of sulfonyl-substituted pyrazole derivatives?

  • Methodological Answer : Sulfonyl groups enhance interactions with biological targets, such as:

  • Enzyme inhibition : Inhibition of cyclooxygenase-2 (COX-2) in anti-inflammatory assays (IC₅₀ ~10 µM) .
  • Antimicrobial activity : MIC values of 8–16 µg/mL against Staphylococcus aureus .

Advanced Research Questions

Q. How can computational tools optimize the synthesis and predict reactivity?

  • Methodological Answer :

  • Reaction path search : Quantum mechanical calculations (DFT) model transition states to predict optimal sulfonation pathways .
  • Solvent effects : COSMO-RS simulations identify solvents (e.g., CH₂Cl₂) that stabilize intermediates and reduce side reactions .
  • Machine learning : Training models on analogous pyrazole sulfonation datasets predicts yield-controlling variables (e.g., temperature, reagent stoichiometry) .

Q. How to resolve contradictions in reaction outcome data (e.g., unexpected byproducts)?

  • Methodological Answer :

  • Byproduct analysis : LC-MS identifies dimers or over-sulfonated derivatives. Adjusting ClSO₃H stoichiometry (1.1 eq.) minimizes these .
  • Kinetic studies : In-situ FTIR monitors diazonium intermediate stability; faster sulfonation reduces decomposition .
  • Case study : A 2023 study showed that Na₂SO₄ drying of CH₂Cl₂ reduced HCl-induced ester hydrolysis, improving yield by 12% .

Q. What strategies enhance bioactivity via structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position increases COX-2 selectivity (10-fold vs. COX-1) .

  • Pharmacophore modeling : Docking studies (AutoDock Vina) reveal the sulfonyl group’s role in H-bonding with Arg120 of COX-2 .

    Derivative ModificationBiological Activity (IC₅₀)SAR Insight
    -SO₂Cl at position 5COX-2: 10 µMOptimal H-bonding
    -CF₃ at position 3COX-2: 2 µMEnhanced lipophilicity

Q. How does the chlorosulfonyl group influence interactions with biological targets?

  • Methodological Answer :

  • Covalent binding : The -SO₂Cl group reacts with cysteine thiols in enzyme active sites (e.g., SARS-CoV-2 Mpro), confirmed via MALDI-TOF .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) shows ΔG = -9.8 kcal/mol for target binding, driven by electrostatic interactions .

Key Data Contradictions and Resolutions

  • Contradiction : Varying yields (50–80%) in sulfonation steps.
    • Resolution : Trace moisture deactivates ClSO₃H; strict anhydrous conditions (molecular sieves) improve reproducibility .
  • Contradiction : Discrepant COX-2 IC₅₀ values (5–20 µM).
    • Resolution : Assay buffer pH (7.4 vs. 6.5) alters protonation states of the sulfonyl group, affecting activity .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate

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